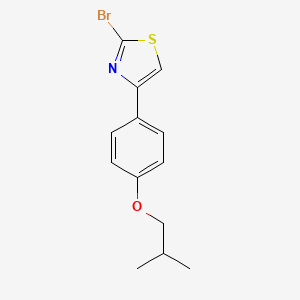![molecular formula C13H19N3O2 B11799630 2-Cyclopropyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11799630.png)
2-Cyclopropyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-2-ciclopropil-3-(2-metoxietil)-5,6,7,8-tetrahidropirido[4,3-d]pirimidin-4(3H)-ona es un compuesto orgánico complejo con una estructura única que incluye un grupo ciclopropil, una cadena lateral metoxietil y un núcleo tetrahidropirido[4,3-d]pirimidinona
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 4-oxo-2-ciclopropil-3-(2-metoxietil)-5,6,7,8-tetrahidropirido[4,3-d]pirimidin-4(3H)-ona generalmente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta común implica la ciclización de un precursor adecuado, como una pirimidina sustituida, con una ciclopropilamina y un grupo metoxietil en condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o etanol, y catalizadores como complejos de paladio o cobre para facilitar el proceso de ciclización.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y altos rendimientos. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-oxo-2-ciclopropil-3-(2-metoxietil)-5,6,7,8-tetrahidropirido[4,3-d]pirimidin-4(3H)-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción utilizando gas hidrógeno y un catalizador de paladio pueden emplearse para reducir grupos funcionales específicos dentro de la molécula.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Hidruro de sodio en dimetilformamida (DMF).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir análogos completamente saturados.
Aplicaciones Científicas De Investigación
4-oxo-2-ciclopropil-3-(2-metoxietil)-5,6,7,8-tetrahidropirido[4,3-d]pirimidin-4(3H)-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como sonda bioquímica para estudiar las interacciones enzimáticas.
Medicina: Se explora su potencial terapéutico, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-oxo-2-ciclopropil-3-(2-metoxietil)-5,6,7,8-tetrahidropirido[4,3-d]pirimidin-4(3H)-ona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad y ejerciendo así sus efectos biológicos. Las vías involucradas pueden incluir cascadas de transducción de señales que conducen a cambios en las funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares
Pirido[4,3-d]pirimidin-4(3H)-ona: Carece de los grupos ciclopropil y metoxietil.
Derivados de ciclopropilpirimidina: Estructura central similar pero diferentes cadenas laterales.
Derivados de metoxietilpirimidina: Cadena lateral similar pero estructura central diferente.
Singularidad
4-oxo-2-ciclopropil-3-(2-metoxietil)-5,6,7,8-tetrahidropirido[4,3-d]pirimidin-4(3H)-ona es único debido a su combinación de un grupo ciclopropil y una cadena lateral metoxietil, que confieren propiedades químicas y biológicas específicas que no están presentes en compuestos similares.
Propiedades
Fórmula molecular |
C13H19N3O2 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
2-cyclopropyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H19N3O2/c1-18-7-6-16-12(9-2-3-9)15-11-4-5-14-8-10(11)13(16)17/h9,14H,2-8H2,1H3 |
Clave InChI |
JARRSBMAWOMKFA-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C(=NC2=C(C1=O)CNCC2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



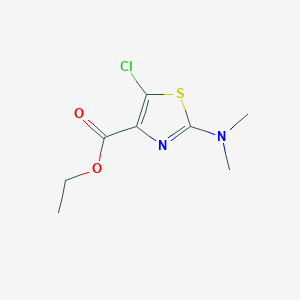


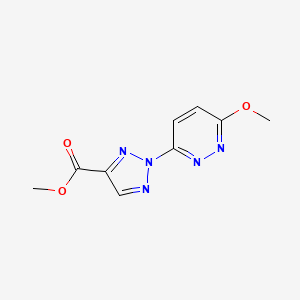


![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B11799585.png)

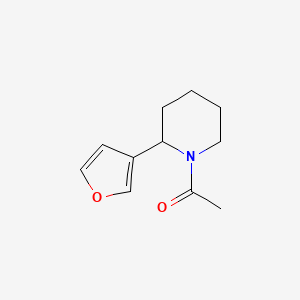
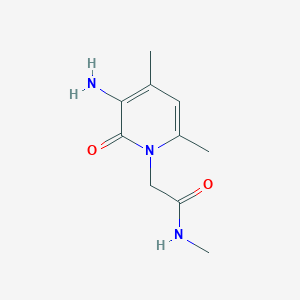
![(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11799615.png)

